Cas no 89151-48-4 (3-Pyridin-4-yl-butan-1-ol)
3-Pyridin-4-yl-butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridin-4-yl-butan-1-ol
- 89151-48-4
- SCHEMBL11094130
- 3-(4-pyridyl)-butan-1-ol
- 3-pyridin-4-ylbutan-1-ol
- 3-(PYRIDIN-4-YL)BUTAN-1-OL
- AKOS024388292
- VKOPEJPOJZWHCY-UHFFFAOYSA-N
- SB84610
-
- MDL: MFCD06637490
- Inchi: 1S/C9H13NO/c1-8(4-7-11)9-2-5-10-6-3-9/h2-3,5-6,8,11H,4,7H2,1H3
- InChI Key: VKOPEJPOJZWHCY-UHFFFAOYSA-N
- SMILES: OCCC(C)C1C=CN=CC=1
Computed Properties
- Exact Mass: 151.099714038Da
- Monoisotopic Mass: 151.099714038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 33.1Ų
3-Pyridin-4-yl-butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032552-250mg |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 250mg |
£127.00 | 2022-03-01 | ||
| Chemenu | CM314469-5g |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 95% | 5g |
$721 | 2021-08-18 | |
| Fluorochem | 032552-1g |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 1g |
£254.00 | 2022-03-01 | ||
| Fluorochem | 032552-5g |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 5g |
£933.00 | 2022-03-01 | ||
| Chemenu | CM314469-5g |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 95% | 5g |
$721 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1255200-250mg |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 95% | 250mg |
$300 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1255200-1g |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 95% | 1g |
$590 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1255200-5g |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 95% | 5g |
$2480 | 2024-06-05 | |
| Crysdot LLC | CD11028003-5g |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 95+% | 5g |
$763 | 2024-07-18 | |
| 1PlusChem | 1P01EZ0E-250mg |
3-Pyridin-4-yl-butan-1-ol |
89151-48-4 | 95% | 250mg |
$168.00 | 2023-12-15 |
3-Pyridin-4-yl-butan-1-ol Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-Pyridin-4-yl-butan-1-ol
Professional Introduction to 3-Pyridin-4-yl-butan-1-ol (CAS No. 89151-48-4)
3-Pyridin-4-yl-butan-1-ol, a compound with the chemical formula C10H15NO, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its unique CAS number 89151-48-4, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a pyridine ring and a butan-1-ol side chain makes it a versatile scaffold for developing novel therapeutic agents.
The pyridine moiety is a common pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. In particular, the 4-position of the pyridine ring often serves as a key site for functionalization, enhancing the compound's binding affinity and selectivity. The butan-1-ol group adds another layer of complexity, allowing for further derivatization and modulation of physicochemical properties.
Recent research has highlighted the importance of heterocyclic compounds in drug development. Studies have demonstrated that pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, 3-Pyridin-4-yl-butan-1-ol has shown promise in preliminary assays, suggesting its potential as a lead compound for further optimization.
In the context of modern drug discovery, computational methods play a crucial role in identifying promising candidates. Molecular docking studies have been employed to evaluate the binding interactions of 3-Pyridin-4-yl-butan-1-ol with various biological targets. These simulations have provided valuable insights into its binding mode and affinity, guiding the design of more potent analogs.
The synthesis of 3-Pyridin-4-yl-butan-1-ol involves multi-step organic reactions, typically starting from readily available precursors. Advanced synthetic techniques have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The development of efficient synthetic routes is essential for scaling up production and facilitating further preclinical studies.
One of the most compelling aspects of 3-Pyridin-4-yl-butan-1-ol is its potential in modulating neurological pathways. Emerging evidence suggests that pyridine derivatives can interact with neurotransmitter receptors, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The butan-1-ol group may contribute to enhancing blood-brain barrier penetration, which is crucial for developing effective central nervous system drugs.
Furthermore, the compound's structural flexibility allows for the exploration of diverse chemical modifications. Researchers have investigated various substituents at the pyridine and butan chains to optimize pharmacokinetic properties and reduce off-target effects. This flexibility underscores the importance of 3-Pyridin-4-yl-butan-1-ol as a platform for generating novel drug candidates.
The role of interdisciplinary collaboration in drug discovery cannot be overstated. Combining expertise from organic chemistry, medicinal chemistry, pharmacology, and computational biology has led to significant advancements in understanding the mechanisms of action of small molecules like 3-Pyridin-4-yl-butan-1-ol. Such collaborations are essential for translating laboratory findings into clinical applications.
As research continues to evolve, new methodologies and technologies are being developed to enhance drug discovery processes. High-throughput screening (HTS) platforms have enabled rapid testing of large libraries of compounds, including derivatives of 3-Pyridin-4-y-butan--yl--butan--1--ol. These screens have identified several hits with promising biological activity, paving the way for further investigation.
The future prospects for 3-Pyridin--4--y--b--utanol are exciting and multifaceted. Ongoing studies aim to elucidate its mechanism of action in detail and explore its potential in treating various diseases. Additionally, efforts are underway to develop more efficient synthetic routes and scalable production methods to support clinical development.
In conclusion, 3-Pyridin--4--y--b--utanol (CAS No. 89151--48--4) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features and demonstrated biological activity make it a valuable candidate for further exploration. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing unmet medical needs.
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